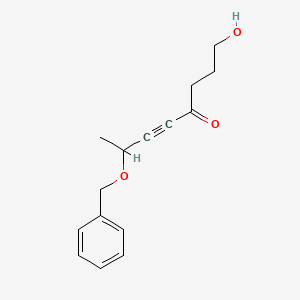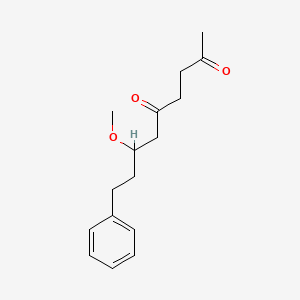
2,5-Nonanedione, 7-methoxy-9-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Nonanedione, 7-methoxy-9-phenyl- is an organic compound with the molecular formula C16H22O3. This compound is characterized by the presence of a methoxy group and a phenyl group attached to a nonanedione backbone. It is a derivative of nonanedione, which is a diketone with two carbonyl groups located at the 2nd and 5th positions of the nonane chain. The addition of methoxy and phenyl groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Nonanedione, 7-methoxy-9-phenyl- typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of the phenyl and methoxy groups under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of 2,5-Nonanedione, 7-methoxy-9-phenyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate the reactions, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve the reactants and intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Nonanedione, 7-methoxy-9-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include various derivatives of nonanedione, such as alcohols, carboxylic acids, and esters. These products can be further functionalized to create more complex molecules for specific applications .
Wissenschaftliche Forschungsanwendungen
2,5-Nonanedione, 7-methoxy-9-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,5-Nonanedione, 7-methoxy-9-phenyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Nonanedione: The parent compound without the methoxy and phenyl groups.
2,5-Nonanedione, 7-methoxy-: A derivative with only the methoxy group.
2,5-Nonanedione, 9-phenyl-: A derivative with only the phenyl group.
Uniqueness
2,5-Nonanedione, 7-methoxy-9-phenyl- is unique due to the presence of both methoxy and phenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
917575-04-3 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
7-methoxy-9-phenylnonane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-13(17)8-10-15(18)12-16(19-2)11-9-14-6-4-3-5-7-14/h3-7,16H,8-12H2,1-2H3 |
InChI-Schlüssel |
HLVXJPHPRWWZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC(=O)CC(CCC1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


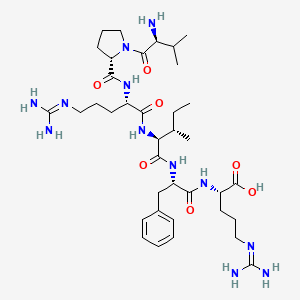
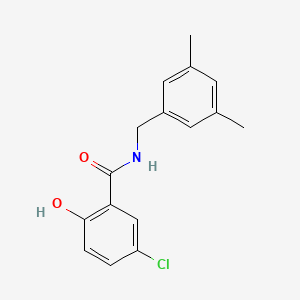
![Benzeneacetamide, 2-bromo-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-](/img/structure/B12596352.png)
![Urea, N-[(2,6-dichlorophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12596353.png)
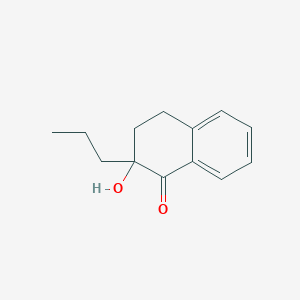
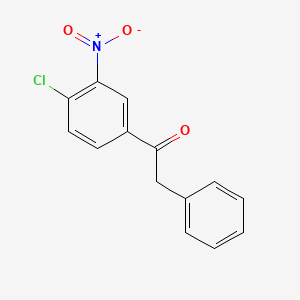
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
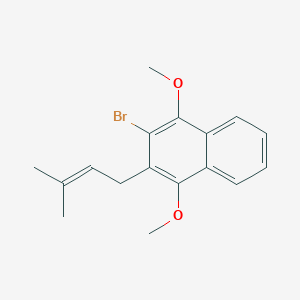
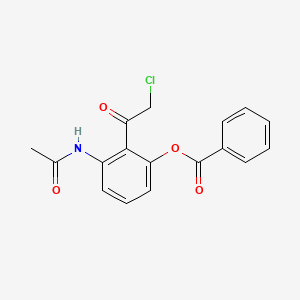
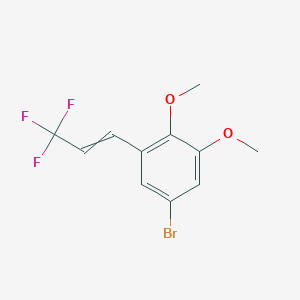
![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)

